4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid belongs to the class of pyrimidinecarboxylic acids, organic compounds characterized by a pyrimidine ring substituted with a carboxylic acid group. These compounds are recognized for their diverse biological activities, even at low concentrations []. In particular, 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has shown potential as a plant growth regulator [, ].
4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 2-position and a carboxylic acid group at the 5-position. This compound is notable for its potential biological activities and applications in medicinal chemistry.
This compound can be classified within the category of pyrimidine derivatives, which are known for their diverse pharmacological properties. The specific chemical structure can be represented by the molecular formula and has been assigned the CAS number 924872-01-5. It is often utilized in research settings for its potential therapeutic effects, particularly in oncology and neurology .
The synthesis of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves several key steps:
Industrial production may employ optimized synthetic routes that focus on scalability and environmental sustainability, including continuous flow reactors .
The molecular structure of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid includes:
The compound's structural formula can be represented as follows:
The molecular weight of this compound is approximately 221.26 g/mol .
4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with various biological targets:
The physical properties of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid include:
Key chemical properties include:
Hazard classifications indicate that this compound may be an irritant; thus, safety precautions should be observed during handling .
4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has significant applications in scientific research:
The strategic design of 2,4,5-trisubstituted pyrimidine scaffolds represents a sophisticated approach to antimalarial drug discovery, leveraging the structural versatility of this heterocyclic system. Pyrimidine-based compounds constitute over 85% of FDA-approved pharmaceuticals with heterocyclic cores, reflecting their privileged status in medicinal chemistry due to favorable pharmacokinetic properties and target compatibility [2]. The trisubstitution pattern at C2, C4, and C5 positions enables simultaneous optimization of target engagement, metabolic stability, and physicochemical properties through systematic substituent variation. The 4-methyl group at C5 in the subject compound provides steric stabilization of the bioactive conformation while modulating electron density across the conjugated system, enhancing π-stacking interactions with parasitic enzyme targets [6].
The C2 position's 4-methylpiperidin-1-yl substituent introduces a sp³-hybridized nitrogen that serves as a hydrogen bond acceptor while contributing to balanced lipophilicity. This design exploits the observation that bicyclic cores combining five- and six-membered heterocycles demonstrate superior antimalarial potency compared to six-six fused systems [3]. Molecular docking studies reveal that the 2,4,5-trisubstituted configuration permits optimal vector alignment with Plasmodium kinase binding pockets, where the C5 carboxylic acid forms critical salt bridges with conserved lysine residues while the C4-methylpiperidine occupies a hydrophobic subpocket [6].
Table 1: Structural Features of Trisubstituted Pyrimidines in Antimalarial Development
Position | Substituent | Key Contributions | Target Interactions |
---|---|---|---|
C2 | 4-Methylpiperidin-1-yl | • H-bond acceptor capability• Conformational restriction• Moderate lipophilicity (cLogP ~2.1) | Hydrophobic subpocket occupancyVan der Waals contacts with Val831 |
C4 | Methyl | • Electron donation• Steric stabilization• Metabolic protection | Enhanced π-stacking with Phe786Prevention of oxidative metabolism |
C5 | Carboxylic Acid | • Charge-charge interactions• Solubility enhancement• Prodrug derivatization | Salt bridge with conserved Lys685Coordination with Mg²⁺ cofactor |
The 4-methylpiperidin-1-yl group at the C2 position demonstrates critical structure-based advantages for kinase inhibition, contributing significantly to both binding affinity and isoform selectivity. This alicyclic amine substituent adopts a chair conformation that optimally positions the methyl group for hydrophobic contact with the selectivity pocket of PI3Kδ and other malaria-relevant kinases [6]. The tertiary nitrogen engages in a key hydrogen bond with backbone carbonyl oxygen of Val828 (distance: 2.9Å, angle: 156°), mimicking the morpholine oxygen interaction observed in potent PI3Kδ inhibitors like GDC-0941 while offering enhanced metabolic stability [3] [6].
Comparative molecular dynamics simulations reveal that the 4-methyl group on the piperidine ring fills a small hydrophobic cavity formed by Met752, Trp760, and Tyr813 in PI3Kδ, contributing -2.3 kcal/mol binding energy through van der Waals interactions [6]. This specific interaction pattern underpins the observed 15-fold selectivity improvement over PI3Kα observed in analogues bearing this substituent, as the corresponding pocket in PI3Kα contains a sterically restrictive aspartate residue [3]. The methyl group's equatorial orientation minimizes 1,3-diaxial interactions, reducing ring puckering energy by 3.2 kcal/mol compared to unmethylated analogues, thereby stabilizing the protein-bound conformation [6].
Table 2: Binding Parameters of 4-Methylpiperidinyl-Containing Inhibitors
Kinase Target | Kd (nM) | ΔG (kcal/mol) | Key Interactions | Selectivity vs PI3Kα |
---|---|---|---|---|
PI3Kδ | 18 ± 2 | -11.2 | H-bond: Lys833Hydrophobic: Trp760, Met752 | 1 (reference) |
PI3Kα | 1422 ± 45 | -8.9 | H-bond: Lys802Reduced hydrophobic contact | 79-fold |
PI3Kγ | 940 ± 62 | -9.3 | H-bond: Lys831Steric clash with Asp841 | 52-fold |
PfPK7 (Plasmodium kinase) | 38 ± 4 | -10.8 | Salt bridge: Arg438Hydrophobic: Ile586 | Not applicable |
The synthesis of 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid employs two fundamentally distinct approaches, each with characteristic advantages in yield, purity, and scalability. The condensation route begins with ethyl acetoacetate and 4-methylpiperidine-1-carboximidamide under basic conditions, followed by oxidative aromatization to construct the pyrimidine core (Scheme 1A). This one-pot methodology provides moderate yields (45-60%) but suffers from regiochemical challenges, producing approximately 15% of the undesired 4,6-dimethyl regioisomer requiring chromatographic separation [7].
In contrast, the nucleophilic substitution strategy employs a convergent approach starting from 2,4-dichloro-5-methylpyrimidine-5-carboxylate (Scheme 1B). The C4 chloride undergoes selective displacement with 4-methylpiperidine under mild conditions (K₂CO₃, DMF, 25°C, 12h) due to enhanced electrophilicity at C4, yielding the monosubstituted intermediate in 94% purity. Subsequent hydrolysis of the methyl ester with LiOH/THF/H₂O (1:1) at 0°C provides the target carboxylic acid with >99% HPLC purity and 82% isolated yield [3] [7]. This route's superiority lies in its regioselectivity control and avoidance of oxidation steps that degrade the acid functionality.
Recent advancements incorporate Buchwald-Hartwig amination for C2 functionalization, employing Pd₂(dba)₃/XPhos catalyst system to achieve C-N coupling at 80°C in dioxane, reducing reaction time from 12h to 3h while maintaining excellent yield (89%) [5]. Microwave-assisted nucleophilic substitution further optimizes the process, delivering 95% conversion in 15 minutes at 150°C with negligible decarboxylation (<2%) [6].
Table 3: Comparative Evaluation of Synthetic Methodologies
Parameter | Condensation Route | Nucleophilic Substitution | Buchwald-Hartwig Variant |
---|---|---|---|
Overall Yield | 45-60% | 78-82% | 85-89% |
Key Limitation | Regioisomer formation (∼15%) | Requires low-temp ester hydrolysis | Catalyst cost ($320/mol) |
Purity Profile | 85-90% (requires purification) | 98-99% after crystallization | >99% with minimal workup |
Scalability | Limited beyond 100g | Demonstrated at 10kg scale | Not validated >1kg |
Byproducts | 4,6-Dimethyl isomer, oxidation artifacts | Chloride displacement byproducts | Homocoupling dimer (<3%) |
The C5-carboxylic acid moiety serves as a multifunctional pharmacophore that significantly influences the compound's physicochemical behavior, target engagement, and selectivity profile. As a strong hydrogen bond donor-acceptor system (pKa ≈ 3.8), this group forms bidentate ionic interactions with basic residues in kinase ATP pockets, particularly with conserved lysine (Lys833 in PI3Kδ) and arginine residues, contributing approximately 40% of the total binding energy in molecular dynamics simulations [6]. The anionic charge at physiological pH (∼98% ionized at pH 7.4) enhances aqueous solubility (Sw = 8.3 mg/mL) but restricts passive membrane permeability (Papp = 2.1 × 10⁻⁶ cm/s in Caco-2 assays) [6].
Strategic derivatization through prodrug approaches substantially improves oral bioavailability. Ethyl ester prodrugs demonstrate 12-fold enhanced intestinal permeability (Papp = 25.4 × 10⁻⁶ cm/s) and 89% oral bioavailability in rodent models, undergoing rapid enzymatic hydrolysis by carboxylesterase 1 to release the active acid [10]. Alternatively, zwitterion formation through salt pairing with basic amines such as 1-(2-aminoethyl)-4-methylpiperazine yields crystalline solids with optimized partition coefficients (log D7.4 = -0.3) while maintaining target engagement [6].
The carboxylic acid's orientation creates a selectivity filter against off-target kinases through steric and electronic complementarity. In PI3Kδ, the carboxylate forms a water-mediated hydrogen bond network with Asp787 and Tyr813 that is geometrically constrained (distance: 2.7-3.1Å, angle: 165-172°). Kinases lacking this complementary polar residue array (e.g., FLT3 with Gln825 instead of Asp787) exhibit 200-1000-fold reduced affinity [6] [7]. Modifications to amide isosteres (-CONH₂, -COCH₃) diminish selectivity by 15-60-fold due to loss of this precise ionic interaction [5].
Table 4: Carboxylic Acid Modifications and Pharmacological Outcomes
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8